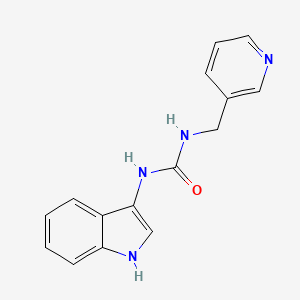

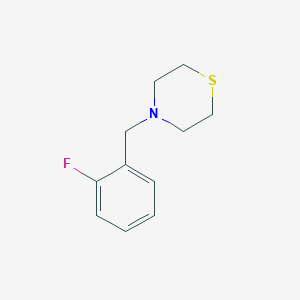

![molecular formula C18H15Cl2N3OS B2495258 N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide CAS No. 212074-66-3](/img/structure/B2495258.png)

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar sulfanylacetamide derivatives involves multiple steps, starting from precursors like 4-chlorophenoxyacetic acid, leading through processes like esterification, hydrazine hydration, and finally, substitution reactions to yield the target compounds. These synthesized derivatives exhibit significant antibacterial activity, showing their potential as antimicrobial agents (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through techniques like Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. These studies reveal the geometric equilibrium, inter and intra-molecular hydrogen bond, and vibrational wavenumbers, providing a deeper understanding of the stereo-electronic interactions that contribute to the compound's stability and activity (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds have been explored through various synthesis routes, leading to the formation of derivatives with antibacterial, hemolytic, and thrombolytic activities. These findings underscore the compound's potential for developing new drugs, especially for treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and stability under physiological conditions, play a crucial role in the compound's applicability. Analog studies have shown that certain derivatives retain high potency while achieving better solubility compared to their parent compounds, which is critical for pharmaceutical applications (Shukla et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including the compound's reactivity towards different reagents and conditions, is vital for tailoring its use in specific applications. Research has shown that the compound and its derivatives exhibit a wide range of activities, from antimicrobial to enzyme inhibition, highlighting its chemical versatility (Savchenko et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

The compound N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide and its derivatives have been the subject of various studies focusing on their synthesis and pharmacological evaluation. These compounds have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria and have shown moderate inhibitory effects on α-chymotrypsin enzyme. The molecular docking studies further revealed active binding sites correlating with their bioactivity data, suggesting their potential in antimicrobial applications (Siddiqui et al., 2014).

Antimicrobial and Anti-enzymatic Potential

Another study involved the synthesis of different N-substituted derivatives showing significant antibacterial and anti-enzymatic potential. The compounds displayed varying degrees of activity against bacterial strains and were evaluated for their hemolytic activity to assess their cytotoxic behavior (Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis and Antiviral Activity

Vibrational spectroscopic analysis of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide revealed its antiviral properties. The study focused on understanding the molecular structure through Raman and Fourier transform infrared spectroscopy, comparing the computational and experimental data. The investigation into its pharmacokinetic properties suggested potential inhibition activities against viruses (Jenepha Mary et al., 2022).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZKWLRGBEPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)